Methyl 2-hydroxy-2-methylbut-3-ynoate

CAS No.: 1082737-09-4

Cat. No.: VC7031389

Molecular Formula: C6H8O3

Molecular Weight: 128.127

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082737-09-4 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.127 |

| IUPAC Name | methyl 2-hydroxy-2-methylbut-3-ynoate |

| Standard InChI | InChI=1S/C6H8O3/c1-4-6(2,8)5(7)9-3/h1,8H,2-3H3 |

| Standard InChI Key | KGWOVEWJLPFMKP-UHFFFAOYSA-N |

| SMILES | CC(C#C)(C(=O)OC)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

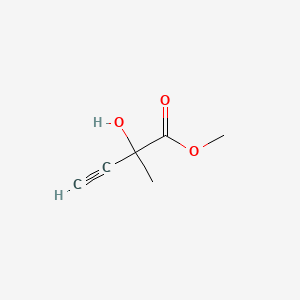

Methyl 2-hydroxy-2-methylbut-3-ynoate features a but-3-yne backbone substituted at the second carbon with both a hydroxyl (-OH) and a methyl ester (-COOCH) group. The IUPAC name, methyl 2-hydroxy-2-methylbut-3-ynoate, reflects this arrangement. The SMILES notation CC(C#C)(C(=O)OC)O and InChIKey KGWOVEWJLPFMKP-UHFFFAOYSA-N provide precise descriptors for its connectivity. The alkyne group () introduces rigidity and electron-deficient characteristics, while the ester and hydroxyl groups enable hydrogen bonding and nucleophilic reactivity.

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| CAS No. | 1082737-09-4 |

| Molecular Formula | |

| Molecular Weight | 128.127 g/mol |

| IUPAC Name | Methyl 2-hydroxy-2-methylbut-3-ynoate |

| SMILES | CC(C#C)(C(=O)OC)O |

| InChIKey | KGWOVEWJLPFMKP-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for methyl 2-hydroxy-2-methylbut-3-ynoate is documented, analogous compounds like methyl 2-hydroxy-2-phenylbut-3-ynoate (CAS No. 552.2289) provide insights. A reported method involves:

-

Oxidative Ketone Formation: Treating a substituted acetophenone with selenium dioxide () to generate an α-keto intermediate .

-

Esterification: Reacting the α-keto intermediate with methyl iodide () in the presence of potassium carbonate () to install the methyl ester group .

For the methyl-substituted variant, replacing the phenyl group with a methyl group in the starting material could yield the target compound. Catalytic systems involving palladium and copper (e.g., , ) have been used in similar propargylic ester syntheses, suggesting adaptability .

Challenges in Synthesis

-

Steric Hindrance: The geminal hydroxyl and methyl groups may impede reaction kinetics.

-

Alkyne Stability: The terminal alkyne is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low temperatures during synthesis .

Physicochemical Properties

Solubility and Stability

Data on solubility remain unavailable, but the compound’s ester and hydroxyl groups suggest moderate polarity, likely soluble in polar aprotic solvents (e.g., DMF, DMSO). The alkyne moiety may reduce water solubility. Stability studies are lacking, though esters generally hydrolyze under acidic or basic conditions.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ~3478 cm, ~2100 cm, and ~1738 cm .

-

NMR: NMR of analogous compounds shows signals for the methyl ester ( 3.7–3.9 ppm) and hydroxyl proton ( 4.3 ppm) .

Applications in Organic Synthesis

Click Chemistry

The alkyne group enables Huisgen cycloaddition with azides to form 1,2,3-triazoles, a cornerstone of click chemistry. This reactivity is exploited in drug discovery and polymer science.

Pharmaceutical Intermediates

Compounds with α-hydroxy ester motifs serve as precursors to amino acids and β-lactam antibiotics. For example, reduction of the alkyne to an alkane or oxidation to a ketone could yield chiral building blocks for protease inhibitors .

| Derivative | Synthetic Modification | Application |

|---|---|---|

| α-Amino Acid | Hydrolysis → Amidation | Peptide Therapeutics |

| β-Lactam | Cyclization with amines | Antibiotics |

| Triazole-Adduct | Click Chemistry | Bioconjugation |

Research Findings and Case Studies

Catalytic Asymmetric Synthesis

A study on methyl 2-hydroxy-2-phenylbut-3-ynoate demonstrated enantioselective synthesis using chiral ligands (e.g., ) and copper catalysts, achieving 94% enantiomeric excess (ee) . Adapting this methodology to the methyl-substituted variant could streamline access to enantiopure materials for medicinal chemistry.

Stability Under Hydrogenation

Preliminary data on similar propargylic esters show that hydrogenation over palladium/carbon () selectively reduces the alkyne to a cis-alkane without ester cleavage . This selectivity is critical for preserving functional groups in multi-step syntheses.

Future Perspectives

Optimization of Synthesis

Developing one-pot methodologies or flow chemistry approaches could enhance yield and scalability. Screening alternative catalysts (e.g., nickel, iron) may reduce costs and improve sustainability.

Biological Activity Screening

While no biological data exist for this compound, fluorinated analogs exhibit enhanced bioactivity. Introducing fluorine at the methyl or alkyne positions could unlock antimicrobial or anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume